molecular formula C22H23ClN2O B7738707 (2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B7738707
M. Wt: 366.9 g/mol
InChI Key: LYOVPQYRKKEITH-SFQUDFHCSA-N
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Description

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. The initial step often includes the formation of the core structure through a condensation reaction between 4-chlorobenzaldehyde and 2,6-di(propan-2-yl)aniline. This is followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under controlled temperatures.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amines, oxides, and substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    4-Chloroamphetamine: Another compound with a chlorophenyl group, used in different contexts.

Uniqueness

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O/c1-14(2)19-6-5-7-20(15(3)4)21(19)25-22(26)17(13-24)12-16-8-10-18(23)11-9-16/h5-12,14-15H,1-4H3,(H,25,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOVPQYRKKEITH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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